Technical Guide: Chemical Properties of Ethyl 2-(Benzyloxy)acetate
Technical Guide: Chemical Properties of Ethyl 2-(Benzyloxy)acetate
Disclaimer: This technical guide focuses on Ethyl 2-(benzyloxy)acetate due to the limited availability of public data for Ethyl 2-(benzylsulfanyl)acetate. The structural difference, the substitution of a sulfur atom with an oxygen atom, will influence the chemical properties. However, the information presented here for the oxygen analog provides a valuable reference for researchers interested in this class of compounds.
Introduction
Ethyl 2-(benzyloxy)acetate is an organic compound that belongs to the class of carboxylic acid esters. It features a benzyl group attached to an acetate moiety via an ether linkage. This compound serves as a versatile building block in organic synthesis and may be explored for its potential biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methodologies.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Ethyl 2-(benzyloxy)acetate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |
| Molecular Weight | 194.23 g/mol | [1][2] |
| CAS Number | 32122-09-1 | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.070 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.493 | [1] |
| Storage Temperature | 2-8°C | [1] |
| SMILES | CCOC(=O)COCc1ccccc1 | [1] |
| InChI | 1S/C11H14O3/c1-2-14-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | [1] |
| InChI Key | PHSWWKXTGAJPCQ-UHFFFAOYSA-N | [1] |
Synthesis
A common method for the synthesis of substituted acetate esters involves the reaction of a corresponding alcohol with an activated acetic acid derivative. While a specific, detailed experimental protocol for the synthesis of Ethyl 2-(benzyloxy)acetate was not found in the immediate search results, a general synthetic pathway can be inferred.
A plausible synthesis route is the Williamson ether synthesis followed by esterification, or the direct alkylation of an alcohol with an ethyl haloacetate. For instance, the reaction of benzyl alcohol with ethyl bromoacetate in the presence of a base would yield the desired product.
A related synthesis for a more complex derivative, ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate, involves the reaction of a ketone with diethyl carbonate and sodium hydride. While not a direct synthesis of the core topic, it illustrates a method for forming a related ethyl acetate derivative.
Experimental Protocols
General Synthesis of Ethyl 2-(benzyloxy)acetate (Illustrative)
Materials:
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Benzyl alcohol
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Ethyl bromoacetate
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Sodium hydride (or a milder base like potassium carbonate)
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Anhydrous aprotic solvent (e.g., THF, DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of benzyl alcohol in the chosen anhydrous solvent, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
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Allow the mixture to stir for a specified time to ensure the formation of the sodium benzoxide.
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Add ethyl bromoacetate dropwise to the reaction mixture.
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The reaction is then allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched by the slow addition of water.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Analytical Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the ether linkage.
Logical Relationships in Synthesis
The synthesis of Ethyl 2-(benzyloxy)acetate can be visualized as a straightforward two-step logical process involving the formation of an alkoxide followed by a nucleophilic substitution.
Caption: Synthetic workflow for Ethyl 2-(benzyloxy)acetate.
Potential Signaling Pathway Involvement
While no specific signaling pathways involving Ethyl 2-(benzyloxy)acetate were identified in the search results, compounds with similar structural motifs are of interest in drug discovery. For example, some esters and ethers are known to interact with various biological targets. Should this compound be investigated for its biological activity, a general workflow for screening its effect on a hypothetical signaling pathway is presented below.
Caption: Experimental workflow for pathway analysis.
Conclusion
Ethyl 2-(benzyloxy)acetate is a compound with well-defined physical and chemical properties. While detailed experimental protocols and biological activity data are not extensively available in the public domain, its synthesis can be achieved through standard organic chemistry reactions. This guide provides a foundational understanding of this compound for researchers and professionals in the field of chemical and pharmaceutical sciences. Further investigation into its reactivity and biological properties could reveal novel applications.

